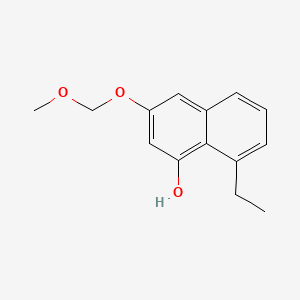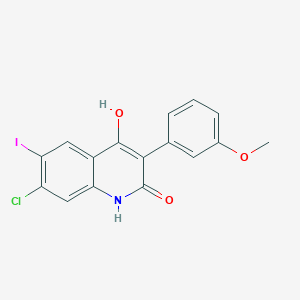
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a substituted aniline or phenol derivative.
Cyclization: The key step involves cyclization to form the quinoline core, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Halogenation: Introduction of chlorine and iodine atoms can be achieved through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Hydroxylation and Methoxylation: Hydroxyl and methoxy groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the quinoline ring using reducing agents like sodium borohydride (NaBH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, hydrogen peroxide (H2O2).
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Compounds with substituted functional groups.
科学研究应用
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Organic Synthesis: Building blocks for the synthesis of complex organic molecules.
Biology
Antimicrobial Agents: Potential use as antibiotics or antifungal agents.
Anticancer Agents: Studied for their cytotoxic effects on cancer cells.
Medicine
Pharmaceuticals: Development of drugs targeting various diseases.
Diagnostics: Use in imaging and diagnostic tools.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes.
Materials Science: Incorporation into polymers and materials with specific properties.
作用机制
The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription.
相似化合物的比较
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound of the quinoline family.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
Uniqueness
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
属性
分子式 |
C16H11ClINO3 |
|---|---|
分子量 |
427.62 g/mol |
IUPAC 名称 |
7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H11ClINO3/c1-22-9-4-2-3-8(5-9)14-15(20)10-6-12(18)11(17)7-13(10)19-16(14)21/h2-7H,1H3,(H2,19,20,21) |
InChI 键 |
BDGBJJOKSAGOPO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


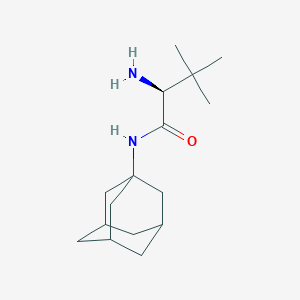
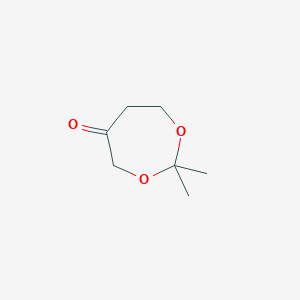

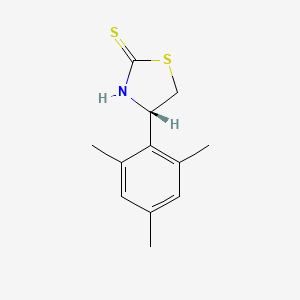

![methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13901284.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester](/img/structure/B13901287.png)
![4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13901290.png)

![6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13901300.png)
![(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine](/img/structure/B13901315.png)
